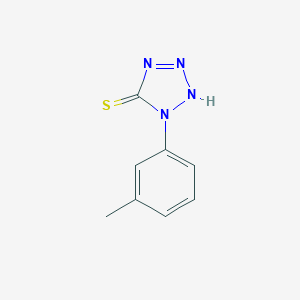

1-m-Tolyl-1H-tetrazole-5-thiol

Description

Significance of 1,5-Disubstituted Tetrazole-5-Thiols in Modern Chemical Research

1,5-disubstituted tetrazoles are a significant class of nitrogen-rich heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, materials science, and agriculture. researchgate.netnanomedicine-rj.com Their utility in drug design is particularly noteworthy, as they are recognized as cis-amide bond isosteres and have been incorporated into various therapeutic agents. nih.govresearchgate.net The presence of two different substituents at the 1 and 5 positions allows for fine-tuning of the molecule's physicochemical properties, which can lead to enhanced biological activity. nih.gov These compounds have been investigated for a variety of pharmacological activities, including as potential inhibitors of enzymes like NAD(P)H oxidase and as antagonists for receptors such as the calcitonin gene-related peptide receptor. nanomedicine-rj.com

Overview of Heterocyclic Thiols in Organic Synthesis and Coordination Chemistry

Heterocyclic thiols are a versatile class of organic compounds that feature a heterocyclic ring system and a thiol (-SH) functional group. sigmaaldrich.com They serve as crucial building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. sigmaaldrich.comacs.org The thiol group imparts specific reactivity to these molecules, making them valuable reagents in various organic transformations. sigmaaldrich.com One of the key applications of heterocyclic thiols is in coordination chemistry, where they can act as ligands that bind to metal ions. researchgate.netunipi.it The presence of both a "soft" sulfur donor atom and "hard" nitrogen or oxygen donor atoms within the heterocyclic ring allows for diverse coordination modes, including monodentate, bidentate, and bridging. researchgate.netunipi.it This versatility makes them valuable in the construction of metal-organic frameworks and other coordination complexes with interesting catalytic, optical, and magnetic properties. charlotte.educonicet.gov.ar

Structural Versatility and Tautomerism of Tetrazole-5-Thiol Frameworks

A key feature of the tetrazole-5-thiol framework is its ability to exist in different tautomeric forms. researchgate.netresearchgate.net Tautomerism is a phenomenon where a molecule can interconvert between two or more structural isomers that differ in the position of a proton and a double bond. researchgate.net In the case of tetrazole-5-thiols, the principal tautomeric equilibrium is between the thiol form and the thione form. conicet.gov.arresearchgate.net

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of these tautomers. researchgate.netresearchgate.net These studies have shown that the polarity of the solvent can influence the position of the tautomeric equilibrium. researchgate.net For instance, in some cases, the more polar 1H-tautomer is favored in solution. mdpi.com The nature of the substituent at the 1-position of the tetrazole ring can also play a role in determining the predominant tautomeric form. conicet.gov.ar The ability of these compounds to exist in different tautomeric forms contributes to their structural versatility and can have a significant impact on their chemical reactivity and biological activity. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-6-3-2-4-7(5-6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKMQZXVDKMKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350632 | |

| Record name | 1-m-Tolyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41401-38-1 | |

| Record name | 1-m-Tolyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 1 M Tolyl 1h Tetrazole 5 Thiol and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the structural framework of molecules. For 1-m-Tolyl-1H-tetrazole-5-thiol, these methods provide characteristic signals for both the thiol group and the tetrazole ring system.

Analysis of Thiol (S-H) Stretching Vibrations

The thiol (S-H) group gives rise to a characteristic, albeit often weak, absorption band in the infrared spectrum. rsc.org The position of this band can be sensitive to the molecular environment. In general, the S-H stretching vibration is expected in the region of 2550-2600 cm⁻¹. The intensity of this peak in FTIR spectra is typically weak due to the small change in dipole moment during the vibration.

In Raman spectroscopy, the S-H stretching vibration can also be observed. Additionally, the C-S-H bending mode is a useful diagnostic tool, often appearing in the 850-900 cm⁻¹ region. rsc.org The C-S stretching vibration is typically found in the fingerprint region, between 600-800 cm⁻¹, but can be difficult to assign definitively due to coupling with other vibrations. pnrjournal.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Intensity |

|---|---|---|---|

| S-H Stretch | 2550 - 2600 | FTIR, Raman | Weak in FTIR |

| C-S-H Bend | 850 - 900 | Raman | Variable |

| C-S Stretch | 600 - 800 | FTIR, Raman | Variable |

Characteristic Bands for Tetrazole Ring Systems

The tetrazole ring system exhibits several characteristic vibrational bands that are useful for its identification. These arise from the stretching and bending modes of the C=N and N=N bonds within the heterocyclic structure. Infrared spectra of tetrazole derivatives typically show characteristic vibration peaks for the ring in the regions of 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com

Specific vibrations associated with the tetrazole ring include N=N stretching, C=N stretching, and various ring breathing and deformation modes. For instance, the N=N stretching vibration has been identified at approximately 1329 cm⁻¹. pnrjournal.com The IR spectrum of 1-(3-Chlorophenyl)-1H-tetrazole, a related compound, shows a C=N stretch at 1669 cm⁻¹ and C=C stretching bands at 1473 and 1586 cm⁻¹. rsc.org These values provide a reference for the expected vibrational frequencies in this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=N Stretch | ~1660 - 1690 | Stretching vibration of the carbon-nitrogen double bond in the ring. |

| Ring C=C Stretch (Aromatic) | ~1470 - 1610 | Stretching vibrations of the carbon-carbon double bonds in the tolyl group. |

| N=N Stretch | ~1330 | Stretching vibration of the nitrogen-nitrogen double bond in the tetrazole ring. |

| Tetrazole Ring Vibrations | 900 - 1200 | Complex vibrations involving stretching and bending of the entire ring system. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive confirmation of molecular structures. Through ¹H, ¹³C, and heteronuclear NMR, a complete picture of the connectivity and electronic environment of the atoms in this compound can be obtained.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound is expected to show distinct signals for the protons of the m-tolyl group and the thiol proton. The aromatic protons of the tolyl group will appear as a complex multiplet in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. For the closely related 1-phenyl-1H-tetrazole-5-thiol, the aromatic protons are observed as multiplets in the range of 7.61-7.78 ppm. chemicalbook.com The methyl group on the tolyl ring will give rise to a singlet at approximately 2.3-2.4 ppm.

The thiol proton (S-H) is known to have a variable chemical shift and can appear over a wide range. In some tetrazole-thiol derivatives, this proton is observed as a broad singlet at a significantly downfield chemical shift, potentially in the range of 11.5 to 13.5 ppm, due to hydrogen bonding and the acidic nature of the proton. pnrjournal.com It is also important to note that the thiol proton can undergo exchange with deuterated solvents like D₂O or DMSO-d₆, which would lead to the disappearance of its signal.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| S-H | Variable (potentially 11.5 - 13.5) | Broad Singlet | Position is solvent and concentration-dependent; may exchange with solvent. |

| Aromatic C-H | ~7.0 - 8.0 | Multiplet | Signals correspond to the four protons on the m-tolyl ring. |

| -CH₃ | ~2.3 - 2.4 | Singlet | Signal for the methyl group on the tolyl ring. |

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbons of the m-tolyl ring and the C5 carbon of the tetrazole ring. Based on data from analogous compounds like 1-(4-methylphenyl)-1H-tetrazole, the aromatic carbons are expected in the range of 119-143 ppm. rsc.org The methyl carbon of the tolyl group should appear at approximately 21 ppm. rsc.org

The C5 carbon of the tetrazole ring, being attached to both the sulfur atom and two nitrogen atoms, is expected to be significantly deshielded. In a derivative of 1-methyl-1H-tetrazole-5-thiol, this carbon atom (C-13 in the original source) gives a signal at 153.32 ppm. mdpi.com A similar downfield shift is anticipated for the C5 carbon in this compound.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C5 (Tetrazole) | ~153 - 155 | Quaternary carbon attached to the sulfur atom. |

| Aromatic C (ipso, attached to N) | ~130 - 135 | Quaternary carbon of the tolyl ring attached to the tetrazole. |

| Aromatic C-H | ~117 - 131 | Protonated carbons of the tolyl ring. |

| Aromatic C (ipso, attached to CH₃) | ~140 - 144 | Quaternary carbon of the tolyl ring attached to the methyl group. |

| -CH₃ | ~21 | Methyl carbon of the tolyl group. |

Heteronuclear NMR (e.g., ³¹P-NMR, ¹⁴N-NMR, ¹⁵N-NMR) for Complex Characterization

Heteronuclear NMR provides direct information about atoms other than ¹H and ¹³C, which is particularly useful for characterizing the tetrazole ring and its derivatives.

¹⁵N-NMR spectroscopy is a valuable tool for probing the electronic structure of the nitrogen-rich tetrazole ring. The four distinct nitrogen atoms in the ring will have different chemical shifts depending on their bonding environment and the nature of the substituent at the N1 position. Changes in the aryl substituent can influence the ¹⁵N chemical shifts, providing insight into the electronic effects transmitted to the tetrazole ring.

³¹P-NMR spectroscopy becomes relevant when characterizing derivatives of this compound that incorporate phosphorus. For instance, if the thiol group is reacted to form a thiophosphate or other phosphorus-containing moiety, ³¹P-NMR is the primary method for confirming the structure and determining the coordination and oxidation state of the phosphorus atom. The chemical shifts in ³¹P-NMR are highly sensitive to the electronic and steric environment of the phosphorus nucleus. In organophosphorus derivatives of other azoles, ³¹P chemical shifts can vary over a wide range, indicating different coordination states of the phosphorus atom. sjpas.com

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural integrity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can distinguish between compounds with the same nominal mass. mdpi.com For tetrazole derivatives, mass spectrometric fragmentation often proceeds through characteristic pathways, such as the elimination of a nitrogen molecule (N₂) or hydrazoic acid (HN₃). mdpi.com

Elemental analysis complements MS by providing the empirical formula of the compound. It measures the percentage of carbon, hydrogen, nitrogen, and sulfur. The experimentally determined percentages are then compared with the calculated theoretical values based on the molecular formula (C₈H₈N₄S) to verify the purity of the synthesized compound.

| Element | Theoretical (%) |

|---|---|

| Carbon (C) | 50.00 |

| Hydrogen (H) | 4.17 |

| Nitrogen (N) | 29.17 |

| Sulfur (S) | 16.67 |

Electronic Spectroscopy (UV-Vis) for Molecular Transitions

UV-Visible spectroscopy is a valuable tool for investigating the electronic properties of molecules. For tetrazole derivatives, this technique probes the π-π* and n-π* electronic transitions within the aromatic tolyl and tetrazole rings. While unsubstituted tetrazoles typically absorb in the vacuum UV region (<200 nm), the presence of the aryl substituent (m-tolyl group) shifts the absorption to more accessible UV regions. pnrjournal.com For instance, a study on 5-(Benzylthio)-1H-tetrazole dissolved in DMSO revealed a distinct absorbance peak at 271 nm. pnrjournal.com This absorption is attributed to the electronic transitions within the conjugated system formed by the aromatic rings. The position and intensity of these absorption bands can be influenced by the solvent and the specific substitution pattern on the aryl ring.

Time-Domain Terahertz Spectroscopy for Low-Frequency Vibrational Analysis

Time-domain terahertz (THz-TDS) spectroscopy is an emerging technique for analyzing low-frequency vibrations in molecules, typically in the 0.1–3.0 THz range. nih.gov This region of the electromagnetic spectrum corresponds to the energies of intermolecular interactions, such as hydrogen bonding and van der Waals forces, as well as collective vibrational modes (phonons) in the solid state. nih.govnih.gov

Studies on various aryl-tetrazole derivatives have demonstrated that THz-TDS can provide a unique "fingerprint" spectrum based on the compound's crystal structure and intermolecular forces. nih.gov The absorption peaks in the THz region are sensitive to the functional groups attached to the tetrazole moiety. nih.govnih.govresearchgate.net This technique, therefore, offers crucial information on the structural dynamics and intermolecular vibrations, which are fundamental to understanding the material's bulk properties. nih.gov

X-ray Crystallography for Solid-State Structure and Coordination Geometries

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. While a specific crystal structure for this compound is not available, the structure of its isomer, 5-p-Tolyl-1H-tetrazole, offers significant insights into the expected molecular geometry and intermolecular interactions. nih.gov

In the crystal structure of 5-p-Tolyl-1H-tetrazole, the tetrazole and phenyl rings are nearly coplanar, with a dihedral angle of just 2.67(9)°. The molecule exhibits crystallographic mirror symmetry, and the bond lengths and angles are within normal values. nih.gov

| Parameter | Value |

|---|---|

| Formula | C₈H₈N₄ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 4.5370 (15) |

| b (Å) | 17.729 (5) |

| c (Å) | 9.778 (2) |

| V (ų) | 786.5 (4) |

The synthesis of 1-aryl-1H-tetrazole-5-thiols can potentially lead to different isomers. X-ray crystallography is the ultimate tool for unambiguously confirming the regiochemistry of the synthesis. By solving the crystal structure, the precise connectivity of the atoms can be determined, verifying that the tolyl group is bonded to the N1 position of the tetrazole ring and the thiol group is at the C5 position. This confirmation is crucial for establishing the structure-property relationships of the target molecule.

The way molecules pack in a crystal is governed by intermolecular forces. For tetrazole thiols, hydrogen bonding is a dominant interaction. In the case of 5-p-Tolyl-1H-tetrazole, symmetry-related molecules are linked by intermolecular N—H···N hydrogen bonds, forming chains within the crystal. nih.gov Additionally, π-π stacking interactions between the tetrazole and phenyl rings of adjacent molecules contribute to the stability of the crystal lattice, with a reported centroid-to-centroid distance of 3.5639 (15) Å. nih.gov

Electron Microscopy (TEM, SEM) in Nanomaterial Characterization

When this compound or its derivatives are used to create nanomaterials, electron microscopy techniques are indispensable for their characterization. nih.gov

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology, topography, and texture of the nanomaterial. It is used to assess particle shape, size distribution, and the degree of aggregation. For instance, SEM imaging of synthesized 5-(Benzylthio)-1H-tetrazole showed its surface characteristics. pnrjournal.com

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of nanomaterials. nih.gov TEM is critical for determining the precise size and shape of individual nanoparticles, observing their crystal lattice, and identifying any defects. nih.govweizmann.ac.il In the context of nanomedicine, TEM is a powerful tool to study the interaction of nanoparticles with cells and subcellular structures, providing insights into their uptake and intracellular trafficking. nih.govmdpi.com

Thermal Analysis (TGA, DTA) of Tetrazole-Containing Materials

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for evaluating the thermal stability and decomposition behavior of energetic and heterocyclic compounds like this compound and its derivatives. These analyses provide valuable insights into the temperature-dependent physical and chemical changes of these materials.

The thermal stability of the tetrazole ring is a subject of significant interest due to its high nitrogen content and energetic nature. Generally, the decomposition of substituted tetrazoles is an exothermic process that occurs at elevated temperatures, often above 250 °C. The specific decomposition temperature and profile are highly dependent on the nature and position of the substituents on the tetrazole ring.

For 1-aryl substituted tetrazole-5-thiol derivatives, the thermal decomposition process typically begins around their melting points. For instance, the closely related compound, 1-phenyl-1H-tetrazole-5-thiol, has a melting point of approximately 145 °C, at which it also begins to decompose. This suggests that the thermal energy required to induce melting is sufficient to initiate the breakdown of the heterocyclic ring.

A typical TGA curve for a tetrazole derivative would show an initial stable region with no significant mass loss, followed by a sharp decrease in mass corresponding to the decomposition of the compound. The DTA curve would correspondingly show an endothermic peak associated with melting, immediately followed by a strong exothermic peak indicating the energetic decomposition of the tetrazole ring.

The decomposition of the tetrazole ring can proceed through two primary pathways:

Nitrogen Extrusion: The tetrazole ring can fragment to release a molecule of nitrogen (N₂), which is a thermodynamically favorable process.

Azide (B81097) Formation: The ring can also break apart to form azide intermediates.

The prevalence of each pathway is influenced by the substituents on the tetrazole ring. Theoretical studies and experimental observations of various tetrazole derivatives indicate that the electronic and steric properties of the substituents play a critical role in directing the fragmentation mechanism.

Below are representative data tables summarizing the expected thermal analysis findings for 1-aryl-1H-tetrazole-5-thiol derivatives, based on the analysis of similar compounds.

Table 1: Key Thermal Events for 1-Aryl-1H-tetrazole-5-thiol Derivatives

| Compound | Melting Point (Tₘ, °C) | Onset Decomposition Temperature (Tₒ, °C) | Peak Decomposition Temperature (Tₖ, °C) |

| 1-phenyl-1H-tetrazole-5-thiol | ~145 | ~145 | Not explicitly available |

| This compound | Not explicitly available | Expected > 150 | Not explicitly available |

Table 2: Representative TGA/DTA Data for a Substituted Tetrazole Thiol

| Temperature Range (°C) | Mass Loss (%) | DTA Peak | Associated Event |

| 25 - 150 | < 1 | - | Minor loss of volatiles |

| 150 - 250 | 60 - 70 | Exothermic | Decomposition of the tetrazole ring |

| > 250 | - | - | Residual char |

Computational Chemistry and Theoretical Investigations of 1 M Tolyl 1h Tetrazole 5 Thiol Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

No specific DFT studies detailing the electronic structure or reactivity of 1-m-Tolyl-1H-tetrazole-5-thiol are available. Such a study would typically involve optimizing the molecular geometry and calculating the electronic energy to understand its stability and preferred conformation. Analysis of the molecular orbitals would be required to describe its electronic characteristics and predict its chemical behavior.

Quantum Chemical Parameter Analysis

There is no published data on the quantum chemical parameters for this compound. A thorough computational analysis would be needed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). From these values, key reactivity descriptors could be derived, including:

Energy Gap (ΔE): The difference between LUMO and HOMO energies, indicating chemical stability.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electronegativity (χ) and Chemical Potential (μ): Parameters related to the molecule's ability to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Without dedicated calculations, a data table for these parameters cannot be generated.

Molecular Modeling and Docking Simulations

Molecular docking simulations are used to predict how a molecule interacts with a protein or other receptor at the atomic level. While studies have been performed on other tetrazole derivatives to investigate their potential as inhibitors for enzymes like cyclooxygenase, no such simulations have been reported specifically for this compound.

Tautomeric Equilibrium and Isomerization Studies

Tetrazole-5-thiol compounds are known to exist in a tautomeric equilibrium with their corresponding thione form (tetrazole-5-thione). researchgate.net Computational studies on unsubstituted and other substituted tetrazoles have investigated the relative stability of these tautomers in the gas phase and in different solvents. researchgate.netresearchgate.net However, a specific theoretical investigation into the tautomeric preferences and the energy barriers for isomerization of this compound has not been published.

Investigation of Coordination Modes and Binding Preferences via Quantum Chemistry

The tetrazole-thiol moiety is a versatile ligand in coordination chemistry, capable of binding to metal ions through its nitrogen or sulfur atoms in various modes. researchgate.netbohrium.com Quantum chemical calculations are essential for understanding the preferred coordination modes and the nature of the metal-ligand bond. While the coordination chemistry of related ligands like 1-phenyl-1H-tetrazole-5-thiol has been explored, a computational analysis of the binding preferences of the 1-m-tolyl derivative is not available.

Calculation of Energetic Properties

Energetic properties, such as the standard enthalpy of formation, are crucial for assessing the stability and potential applications of nitrogen-rich compounds. These values can be precisely calculated using high-level computational methods. Furthermore, for compounds with high nitrogen content, detonation parameters like velocity and pressure are often calculated to evaluate their potential as energetic materials. Currently, no such calculated energetic data has been reported for this compound.

Atomic Charge Distribution Analysis

Analysis of the atomic charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, provides insight into the polarity of bonds and the reactive sites within a molecule. This information is fundamental to understanding a molecule's electrostatic potential and its non-covalent interactions. A specific atomic charge distribution analysis for this compound is absent from the current scientific literature.

Coordination Chemistry of 1 M Tolyl 1h Tetrazole 5 Thiol As a Ligand

Versatility of Coordination Sites: Sulfur and Nitrogen Donor Atoms

1-m-Tolyl-1H-tetrazole-5-thiol, and substituted tetrazole-5-thiols in general, possess several potential coordination sites, primarily the exocyclic sulfur atom and the nitrogen atoms of the tetrazole ring. researchgate.netresearchgate.net The molecule exists in tautomeric forms, the thiol (C-S) and the thione (C=S), with the thione form often being more stable. researchgate.netsjpas.com This duality provides flexibility in coordination. The deprotonated ligand, a tetrazole-thiolate anion, can coordinate to metal ions through the sulfur atom, one or more nitrogen atoms, or a combination of both. researchgate.netresearchgate.net This versatility allows for the formation of a wide array of coordination compounds with varied structures and properties. lookchem.comresearchgate.net

The choice of the coordination site is influenced by several factors, including the nature of the metal ion (following principles like the Hard and Soft Acids and Bases theory), the steric hindrance around the potential donor atoms, and the reaction conditions such as solvent and pH. wiley.comajol.info For instance, soft metal ions are expected to preferentially bind to the soft sulfur donor, while harder metal ions might favor coordination with the harder nitrogen atoms.

Diverse Coordination Modes of 1-Substituted-1H-tetrazole-5-thiol Ligands

The multiple donor sites on 1-substituted-1H-tetrazole-5-thiol ligands enable a variety of coordination modes, contributing to the structural diversity of their metal complexes. lookchem.comresearchgate.net These modes range from simple monodentate attachment to more complex bridging and chelating behaviors.

The most common and straightforward coordination mode for 1-substituted-1H-tetrazole-5-thiol ligands is monodentate coordination through the exocyclic sulfur atom. researchgate.netsjpas.comwiley.com In this arrangement, the deprotonated thiolato group forms a single bond with the metal center. sjpas.com This mode is frequently observed in complexes with various transition metals, including platinum(II) and palladium(II). sjpas.comwiley.com For example, in certain palladium(II) and platinum(II) complexes containing phosphine (B1218219) co-ligands, the tetrazole-thiolate ligand binds exclusively through the sulfur atom, resulting in square planar geometries. sjpas.com The disappearance of the S-H stretching vibration band and shifts in the C-S stretching vibration in the infrared spectra of these complexes provide strong evidence for this coordination mode. sjpas.com

Beyond simple monodentate binding, 1-substituted-1H-tetrazole-5-thiol ligands can act as bridging or chelating ligands, leading to the formation of polynuclear complexes and coordination polymers. researchgate.netlookchem.com

Bridging Coordination: The ligand can bridge two metal centers in several ways. A common bridging mode involves the sulfur atom coordinating to one metal center while a nitrogen atom from the tetrazole ring binds to a second metal ion. lookchem.com Another possibility is a μ2-κS, κS bridging mode where the sulfur atom bridges two metal centers, as seen in some dinuclear cadmium complexes. lookchem.com These bridging interactions are crucial in the construction of one-, two-, and three-dimensional coordination polymers. lookchem.com

Chelating Coordination: The ligand can also act as a bidentate chelating agent, coordinating to a single metal center through both a nitrogen atom and the sulfur atom. researchgate.net This results in the formation of a stable five-membered chelate ring. The specific nitrogen atom involved in chelation can vary, adding to the coordinative versatility.

The preference for a particular coordination mode is often influenced by steric factors and the presence of other co-ligands in the coordination sphere. wiley.com

A specific and important bridging mode is the N(4), S-bridging coordination. In this arrangement, the N(4) atom of the tetrazole ring and the exocyclic sulfur atom simultaneously coordinate to different metal centers, linking them together. This mode has been proposed as the preferred coordination mode for 1-substituted tetrazole-5-thiols when binding to the surfaces of noble metal nanoparticles, based on quantum-chemical calculations. acs.org This type of bridging is also instrumental in forming certain coordination polymers. For instance, in some cadmium and cobalt complexes, this bridging mode leads to the formation of 8-membered [M2S2C2N2] rings, which are key structural motifs in one-dimensional looped chain structures. lookchem.com

Formation of Transition Metal Complexes (e.g., Cu(I), Pt(II), Hg(II), Ag(I), Pd, Pt, Au)

This compound and its analogues form stable complexes with a wide range of transition metals. lookchem.comresearchgate.netresearchgate.net The coordination chemistry of this ligand has been extensively studied with metals such as copper(I), platinum(II), mercury(II), silver(I), palladium(II), and gold(I). researchgate.netresearchgate.netacs.org

The following table summarizes some of the reported transition metal complexes with 1-substituted-1H-tetrazole-5-thiol ligands, highlighting the diversity of metals and coordination environments.

| Metal Ion | Example Complex/System | Coordination Mode(s) | Structural Features | Reference(s) |

| Pd(II) | [Pd(κ¹-S-ptt)₂(κ²-diphosphine)] | Monodentate (S-coordination) | Square planar geometry | wiley.com |

| [Pd(κ¹-N-ptt)₂(κ²-diphosphine)] | Monodentate (N-coordination) | Linkage isomers observed | wiley.com | |

| [Pd₂(κ²-ptt)₄] | Bridging bidentate (S and N) | Dimeric complex | researchgate.net | |

| Pt(II) | [Pt(thiol)₂(dppe)] | Monodentate (S-coordination) | Square planar geometry | sjpas.com |

| Hg(II) | [Hg(κ¹-ptt)₂(diphosphine)] | Monodentate | - | researchgate.net |

| Ag(I) | Ag nanoparticles capped with 1-R-tetrazole-5-thiols | N(4), S-bridging (proposed) | Stable, monodispersed nanoparticles | acs.org |

| [Ag(SR)]n coordination polymers | μ₂, μ₃, or μ₄ bridging (S-coordination) | 1D chains, 2D layers | xmu.edu.cn | |

| Cu(I) | - | - | - | researchgate.net |

| Au(I) | Au nanoparticles capped with 1-R-tetrazole-5-thiols | N(4), S-bridging (proposed) | Stable, monodispersed nanoparticles | acs.org |

| Co(II) | [Co(ptt)₂]n | N, S-bridging | 1D looped chain | lookchem.com |

| Cd(II) | [Cd(ptt)₂]n | N, S-bridging | 1D looped chain | lookchem.com |

| [Cd₂I₂(2,2'-bipy)₂(ptt)₂] | μ₂-κS, κS bridging | Dinuclear complex | lookchem.com |

Note: 'ptt' refers to the 1-phenyl-1H-tetrazole-5-thiolate ligand, often used as a representative example in the literature. 'dppe' is 1,2-bis(diphenylphosphino)ethane.

Synthesis and Structural Features of Coordination Polymers and Supramolecular Assemblies

The ability of this compound and related ligands to act as bridging units is fundamental to the synthesis of coordination polymers. lookchem.comrsc.org These are extended structures where metal ions are linked by the organic ligands into one-, two-, or three-dimensional networks. The synthesis of these materials is often achieved through methods like hydrothermal synthesis, which can promote the formation of crystalline, polymeric structures. rsc.orgrsc.org

The structural features of these coordination polymers are highly dependent on the coordination mode of the tetrazole-thiol ligand, the coordination geometry of the metal ion, and the presence of any ancillary ligands or counter-ions. lookchem.comscielo.br For example, the use of a 1-phenyl-1H-tetrazole-5-thiol ligand with Co(II) and Cd(II) has led to the formation of isostructural one-dimensional (1D) looped chain structures. lookchem.com These chains are built from 8-membered [M₂S₂C₂N₂] rings, where the ligands bridge the metal centers. lookchem.com

One-Dimensional Polymeric Structures

The ability of 1-substituted-1H-tetrazole-5-thiol ligands to bridge metal centers is fundamental to the formation of coordination polymers. Research on the closely related 1-phenyl-1H-tetrazole-5-thiol (Hptt) has demonstrated the formation of notable one-dimensional (1D) polymeric chains.

For instance, complexes with the formula [M(ptt)2]n, where M is Cobalt(II) or Cadmium(II), feature isostructural 1D looped-chain structures. researchgate.netlookchem.com In these assemblies, the metal centers are linked by the ptt⁻ anions, creating eight-membered [M2S2C2N2] rings that propagate into an infinite chain. researchgate.net Similarly, the reaction of 1-phenyl-1H-tetrazole-5-thiol with silver (Ag) yields a linear, one-dimensional silver-based polymer with the formula {[(AgPMT)4 · 0.5THF]}n. tandfonline.com The structure of this polymer is composed of repeating asymmetric dimers linked through both S–Ag–N and N–Ag–N bonds, highlighting the multidentate nature of the ligand. tandfonline.com

Characteristics of 1D Polymeric Structures with 1-Phenyl-1H-tetrazole-5-thiol

| Complex Formula | Metal Ion | Structural Description | Key Feature | Reference |

|---|---|---|---|---|

| [Co(ptt)₂]n | Cobalt(II) | 1D looped chain | Contains 8-membered [Co₂S₂C₂N₂] rings | researchgate.netlookchem.com |

| [Cd(ptt)₂]n | Cadmium(II) | 1D looped chain | Isostructural with the Co(II) complex, contains 8-membered [Cd₂S₂C₂N₂] rings | researchgate.netlookchem.com |

| {[(AgPMT)₄ · 0.5THF]}n | Silver(I) | Linear 1D polymer | Asymmetric dimers with S-Ag-N and N-Ag-N linkages | tandfonline.com |

Two-Dimensional Layered Architectures

Beyond simple chains, these ligands can form more complex two-dimensional (2D) networks. A prominent example is the solvothermally synthesized coordination polymer poly[(μ4-1-phenyl-1H-1,2,3,4-tetrazole-5-thiolato)copper(I)], with the formula [Cu(C7H5N4S)]n. researchgate.netgrafiati.com

In this architecture, each deprotonated ptt⁻ ligand acts as a four-connecting node (μ4), linking four different Copper(I) ions. researchgate.net Concurrently, each Cu(I) center achieves a tetrahedral coordination geometry by bonding to two nitrogen atoms and two sulfur atoms from four distinct ptt⁻ ligands. researchgate.netgrafiati.com This extensive connectivity results in the formation of robust two-dimensional layers that stack along the researchgate.net direction, held together by van der Waals interactions. researchgate.netgrafiati.com

Structural Details of the 2D Copper(I) Coordination Polymer

| Parameter | Value | Reference |

|---|---|---|

| Formula | [Cu(C₇H₅N₄S)]n | researchgate.net |

| Metal Center | Copper(I) | researchgate.net |

| Ligand Coordination Mode | μ₄ (bridging four Cu ions) | researchgate.net |

| Cu(I) Coordination Environment | Tetrahedral (2N, 2S) | researchgate.net |

| Resulting Architecture | 2D layers parallel to the (100) plane | researchgate.netgrafiati.com |

Ligand Transformations in Coordination Environments

The this compound ligand can undergo significant chemical transformations when part of a coordination complex, most notably oxidation to form disulfanes and copper-assisted desulfurization.

Oxidation to Disulfanes: In the presence of certain metal ions, such as Fe(III), 1-phenyl-1H-tetrazole-5-thiol can undergo an in situ oxidative coupling reaction. researchgate.netlookchem.com This process involves the formation of a disulfide bond between two ligand molecules, yielding 1,1'-diphenyl-5,5'-dithiodi-tetrazole. lookchem.com In one reported crystal structure of this disulfane (B1208498), the S-S bond distance was measured to be 2.0311(10) Å. lookchem.com This reaction demonstrates the ligand's susceptibility to oxidation within a coordination environment.

Desulfurization: A more complex transformation is the desulfurization of 1-R-tetrazole-5-thiols, which has been observed in reactions with copper(II) chloride. acs.org A proposed pathway for this reaction begins with the initial oxidation of the tetrazole-5-thiol by Cu(II) ions into a bis(tetrazol-5-yl)disulfane intermediate. acs.org This is followed by a copper-assisted oxidation, ultimately leading to the cleavage of the C-S bond and the formation of a 1-R-tetrazole complex, effectively removing the sulfur atom from the ligand. acs.org

Role of 1-Substituted-1H-tetrazole-5-thiols as Capping Agents for Metal Nanoparticles

1-Substituted-1H-tetrazole-5-thiols, including the m-tolyl variant, are effective capping agents in the synthesis of metal nanoparticles. lookchem.com The sulfur atom can coordinate strongly to the surface of metal ions, forming a protective layer that prevents the aggregation of nanoparticles during and after their synthesis. lookchem.com

Studies have shown that various 1-R-tetrazole-5-thiols (where R = ethyl, tert-butyl, adamantyl, and phenyl) can be used to synthesize stable and nearly monodispersed noble metal nanoparticles, including silver (Ag), palladium (Pd), and platinum (Pt). researchgate.netrsc.org These nanoparticles typically have an average size in the range of 2 to 4 nm. researchgate.netrsc.org Quantum-chemical calculations suggest that the ligands bind to the nanoparticle surface through a bridging coordination mode involving the N4 atom of the tetrazole ring and the sulfur atom. researchgate.netrsc.org This capping function is crucial for controlling the size, shape, and stability of the resulting nanomaterials. lookchem.com

1-Substituted-1H-tetrazole-5-thiols as Nanoparticle Capping Agents

| Nanoparticle Metal | 1-R-Substituent | Reported Particle Size | Proposed Binding Mode | Reference |

|---|---|---|---|---|

| Silver (Ag) | Ethyl, tert-butyl, adamantyl, phenyl | 2–4 nm | N(4), S-bridging | researchgate.netrsc.org |

| Palladium (Pd) | Ethyl, tert-butyl, adamantyl, phenyl | 2–4 nm | N(4), S-bridging | researchgate.netrsc.org |

| Platinum (Pt) | Ethyl, tert-butyl, adamantyl, phenyl | 2–4 nm | N(4), S-bridging | researchgate.netrsc.org |

| Gold (Au) | Not specified | Not specified | N/A |

Advanced Applications of 1 M Tolyl 1h Tetrazole 5 Thiol and Its Derivatives Non Biological Focus

Applications in Materials Science

The dual functionality of the tetrazole-thiol scaffold allows for its integration into a wide array of materials, imparting unique chemical and physical properties. These applications range from the synthesis of novel polymers to the surface functionalization of nanomaterials and the development of materials for energy storage.

Polymer Chemistry (e.g., Tetrazole-Decorated Polymers via Thiol-ene Polymerization)

The thiol-ene "click" reaction, a highly efficient and often photochemically initiated process, has become a cornerstone of modern polymer chemistry. rsc.org This reaction facilitates the straightforward synthesis of polymers decorated with nitrogen-rich functional groups like tetrazoles. d-nb.info The incorporation of 1,5-disubstituted-1H-tetrazole moieties into polymer backbones via light-induced thiol-ene polyaddition has been successfully demonstrated. d-nb.info

In this process, α,ω-diene monomers decorated with tetrazole units are reacted with various dithiols. d-nb.info The photochemical approach allows the reaction to proceed efficiently at ambient temperatures, offering excellent control over the polymerization process. d-nb.info This method has yielded a family of novel tetrazole-decorated polymers with number average molecular weights (Mn) reaching up to 62,000 g mol⁻¹. d-nb.info The versatility of this synthetic route is highlighted by the variety of diene and dithiol monomers that can be employed, leading to polymers with diverse properties. d-nb.info

The resulting polymers are characterized by their unique chemical, thermal, and optical properties, paving the way for their use in a range of advanced applications. d-nb.info The successful synthesis of these materials showcases the power of combining multicomponent reactions, such as the Ugi-azide reaction for monomer synthesis, with efficient polymerization techniques like thiol-ene coupling. d-nb.info

| Polymer | Diene Monomer | Dithiol Derivative | Mn (g mol⁻¹) | Dispersity (Đ) |

|---|---|---|---|---|

| P4 | M1 | DT4 | 62,000 | 1.6 |

| P10 | M2 | DT4 | 50,100 | 1.5 |

Surface Modification and Nanotechnology (e.g., Capping Agents for Noble Metal Nanoparticles)

In the realm of nanotechnology, controlling the size, shape, and stability of nanoparticles is paramount. Capping agents play a crucial role in this process by binding to the nanoparticle surface, preventing agglomeration and directing crystal growth. unimi.itfrontiersin.org Tetrazole-thiol derivatives are particularly effective as capping agents for noble metal nanoparticles due to the strong affinity of the thiol group for metal surfaces and the coordinating ability of the nitrogen atoms in the tetrazole ring.

A derivative, 5-mercaptotetrazole-1-acetic acid, has been successfully used as a stabilizing ligand for the synthesis of noble metal nanoparticles in aqueous solutions. belnauka.by Quantum chemical calculations have shown that the most stable binding configuration involves the ligand coordinating to the nanoparticle surface through both the sulfur atom and a nitrogen atom (N4) of the tetrazole ring. belnauka.by This bidentate chelation enhances the stability of the nanoparticles. The presence of other functional groups, such as free carboxyl groups on the ligand, can impart hydrophilicity, allowing for good redispersion of the nanoparticles in water. belnauka.by

The use of such capping agents is a key strategy in surface modification, enabling the creation of stable, functionalized nanoparticles for various applications, including catalysis. belnauka.bymdpi.com The ligand shell not only provides stability but can also influence the catalytic activity and selectivity of the nanoparticle by creating a specific chemical environment at the metal-ligand interface. unimi.it

Functional Materials Development (e.g., for energy storage)

The development of advanced functional materials is critical for addressing global energy challenges. researchgate.netmdpi.com Organic materials are increasingly being investigated for energy storage applications due to their tunability and potential for sustainability. researchgate.net The nitrogen-rich nature of the tetrazole ring makes it an attractive component for high-energy-density materials. mdpi.com

Polymers decorated with tetrazole units, such as those synthesized via thiol-ene polymerization, are being explored as potential energy storage-relevant materials. d-nb.info The high nitrogen content and the specific electronic properties of the tetrazole heterocycle can contribute to the electrochemical performance of these materials. Theoretical studies on tetrazole-based compounds have shown that strategic placement of substituents on the tetrazole rings can significantly impact their energy characteristics and stability, making them candidates for high-energy-density applications. mdpi.com While much of the research in this area is still emerging, the comprehensive characterization of these novel tetrazole-containing polymers is a critical first step toward realizing their potential in next-generation energy storage devices. d-nb.info

Catalysis and Catalyst Design

Tetrazole-thiol derivatives serve as highly effective ligands in the design of both homogeneous and heterogeneous catalysts. Their ability to coordinate with a wide range of metal centers allows for the creation of complex catalytic architectures, including discrete molecular catalysts, metal-organic frameworks (MOFs), and coordination polymers.

As Ligands in Homogeneous and Heterogeneous Catalysis

Derivatives such as 1-phenyl-1H-tetrazole-5-thiol have been utilized in catalytic reactions, for instance, in dimerization reactions catalyzed by metalloporphyrins. scirp.orgscirp.org In these systems, the tetrazole-thiol can act as a substrate that coordinates to the metal center of the catalyst, forming an active intermediate. scirp.orgscirp.org Studies using in situ UV-Vis spectroscopy and cyclic voltammetry have suggested that the catalytic cycle involves the formation of an axially ligated complex between the deprotonated thiol (thiolate) and the metal center (e.g., Mn(III)-porphyrin). scirp.orgscirp.org This intermediate then facilitates the formation of the product.

The electronic properties of the ligands are crucial; for example, Mn-porphyrin catalysts bearing electron-donating groups exhibit higher activity in the oxidative coupling of 1-phenyl-1H-tetrazole-5-thiol. scirp.org Furthermore, tetrazole derivatives have been incorporated into heterogeneous catalysts. A novel eco-friendly heterogeneous nano-catalyst, where a Schiff base-Cu(II) complex is anchored to magnetic nanoparticles via an imidazolium linker, has proven highly efficient for synthesizing tetrazole derivatives in aqueous media. nih.gov This demonstrates the synergy between the metallic center and the surrounding organic ligands in achieving high catalytic activity and recyclability. nih.gov

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| THPPMnCl | 57.6 | 100 |

| TMOPPMnCl | 48.2 (yield) | - |

| TNPPMnCl | 5.6 (yield) | - |

Metal-Organic Frameworks and Coordination Polymers in Catalytic Processes

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The diverse coordination modes of tetrazole-based ligands make them excellent candidates for building porous MOF architectures. rsc.orgresearchgate.net These materials are of great interest for applications in gas storage and catalysis. rsc.orgnih.gov

Tetrazolyl-functionalized ligands have been used to construct MOFs with high surface areas and densities of free nucleophilic tetrazole nitrogen atoms lining the pores. rsc.orgnih.gov For example, a MOF decorated with free tetrazolyl groups exhibited a high BET surface area of 2070 m² g⁻¹ and showed high CO₂ adsorption capacity and selectivity. nih.gov While this application focuses on adsorption, the principles of MOF design are directly transferable to catalysis. The porous structure of MOFs allows reactants to access active metal sites within the framework, while the chemical nature of the tetrazole-containing ligands can be tuned to influence catalytic activity. nih.gov The creation of MOFs and coordination polymers using tetrazole-thiolate ligands demonstrates the potential for developing novel heterogeneous catalysts for a variety of chemical transformations.

Table of Chemical Compounds

| Compound Name |

|---|

| 1-m-Tolyl-1H-tetrazole-5-thiol |

| 5-mercaptotetrazole-1-acetic acid |

| 1-phenyl-1H-tetrazole-5-thiol |

| 5-(2-pyridyl-1-oxide)tetrazole |

Corrosion Inhibition Mechanisms

This compound and its analogs, such as 1-phenyl-1H-tetrazole-5-thiol (PTZ), are recognized as effective corrosion inhibitors for various metals and alloys, particularly steel, in acidic environments. mdpi.comscirp.orgnih.gov The primary mechanism of inhibition involves the adsorption of the molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.gov This adsorption process is a combination of physical and chemical interactions. mdpi.comnih.gov

The molecule contains multiple active centers for adsorption: the tetrazole ring with four nitrogen atoms and the thiol group (-SH) with a sulfur atom. mdpi.com These heteroatoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms (like iron), leading to the formation of coordinate covalent bonds (chemisorption). mdpi.com Additionally, the aromatic tolyl group and the tetrazole ring provide a planar structure with π-electrons, which can interact with the metal surface. Electrostatic interactions between the protonated inhibitor molecule and the charged metal surface (physisorption) also contribute to the adsorption process. mdpi.com

Studies on the closely related compound 1-phenyl-1H-tetrazole-5-thiol demonstrate that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comnih.gov The adsorption of these inhibitor molecules on the metal surface follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor on the metal. mdpi.comscirp.org Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are crucial in elucidating these mechanisms. EIS data typically show a significant increase in charge transfer resistance with the addition of the inhibitor, confirming the formation of an insulating protective layer. mdpi.com

Quantum chemical calculations and molecular dynamics simulations provide further insight at the molecular level. mdpi.com These theoretical studies help in understanding the relationship between the molecular structure of the inhibitor and its efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ) are calculated to predict the adsorption behavior and reactivity of the inhibitor molecule. nih.govscispace.com A higher EHOMO value indicates a greater tendency to donate electrons to the metal, while a lower ELUMO value suggests a higher ability to accept electrons from the metal, both of which enhance the strength of the chemical bond between the inhibitor and the metal surface.

Table 1: Electrochemical Parameters for Q235 Steel Corrosion in 1 M HCl with 1-Phenyl-1H-tetrazole-5-thiol (PTZ) at 298 K

| Parameter | Value |

| Inhibitor Concentration | 5 mM |

| Corrosion Inhibition Efficiency (η%) | 97.1% |

| Adsorption Model | Langmuir Isotherm |

| Inhibitor Type | Mixed-Type |

Data derived from studies on the analogous compound 1-phenyl-1H-tetrazole-5-thiol. mdpi.comscirp.org

Utilization as Precursors or Building Blocks in Organic Synthesis

The unique structure of this compound, featuring a reactive thiol group and a stable tetrazole ring, makes it a valuable precursor in organic synthesis for the construction of more complex heterocyclic systems and functionalized molecules. The thiol group can act as a potent nucleophile, enabling a variety of substitution and addition reactions.

One key application is its use in nucleophilic ring-opening reactions. For instance, analogous compounds like 1-methyl-1H-tetrazole-5-thiol readily react with strained three-membered rings such as aziridines. mdpi.com This reaction proceeds via an SN2 pathway, where the thiol attacks one of the carbons of the aziridine (B145994) ring, leading to its opening and the formation of a new carbon-sulfur bond. mdpi.com This method is employed in the synthesis of aminocyclopentitol derivatives, which are important structural motifs in various biologically active compounds. mdpi.com

Furthermore, the thiol moiety can participate in "click chemistry" reactions, specifically the thiol-ene reaction. This involves the radical-initiated or base-catalyzed addition of the S-H bond across a carbon-carbon double bond (an alkene). This highly efficient and versatile reaction is used to synthesize polymers with pendant tetrazole groups, where the tetrazole-thiol is attached to a polymer backbone containing alkene functionalities.

The compound also serves as a building block for creating larger, more complex heterocyclic structures. It can be used in reactions with α,β-unsaturated aldehydes to synthesize fused heterocyles like tetrazolo[5,1-b] mdpi.comscispace.comnih.govthiadiazines. researchgate.net Additionally, oxidative coupling of the thiol group can lead to the formation of disulfides. For example, 1-phenyl-1H-tetrazole-5-thiol can be dimerized to 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane (B1208498) in the presence of suitable catalysts. scirp.org The reactivity of the thiol group is summarized in the table below.

Table 2: Synthetic Reactions Involving the Thiol Group of Aryl-1H-tetrazole-5-thiols

| Reaction Type | Reactant | Product Type | Application Example |

| Nucleophilic Ring-Opening | Vinyl Aziridines | Thiol-incorporated aminocyclopentitols | Synthesis of complex scaffolds mdpi.com |

| Thiol-Ene "Click" Reaction | Alkenes (Olefins) | Tetrazole-decorated polymers | Polymer synthesis and modification |

| Michael Addition | α,β-Unsaturated Aldehydes | Fused Heterocycles (e.g., Thiadiazines) | Synthesis of novel heterocyclic systems researchgate.net |

| Oxidative Coupling | Oxidizing Agent/Catalyst | Disulfides | Dimerization and further functionalization scirp.org |

| Nucleophilic Aromatic Substitution | Activated Aryl Halides (e.g., Pentafluoropyridine) | 4-substituted tetrafluoropyridine derivatives | Synthesis of fluorinated compounds researchgate.net |

Based on reactions of analogous 1-substituted-1H-tetrazole-5-thiols.

Applications in Analytical Chemistry (e.g., Spectrophotometric Determination of Metals)

The structural features of this compound, particularly the presence of nitrogen and sulfur atoms, provide it with strong metal-chelating properties. This makes it and its derivatives potential reagents for applications in analytical chemistry, such as the separation, preconcentration, and determination of metal ions.

A key application lies in the spectrophotometric determination of metal ions. The analogous compound, 1-phenyl-1H-tetrazole-5-thiol, has been reported for its use in the spectrophotometric analysis of platinum (Pt) and bismuth (Bi). fishersci.com The formation of a colored complex between the tetrazole-thiol ligand and the metal ion allows for the quantification of the metal by measuring the absorbance of light at a specific wavelength. The intensity of the color is proportional to the concentration of the metal ion in the sample.

These compounds can also be used in extraction-spectrophotometric methods. In such procedures, the metal ion is first complexed with the ligand, and the resulting metal-ligand complex is extracted into an immiscible organic solvent. This process serves to both separate the target metal from interfering species in the sample matrix and to concentrate it, thereby increasing the sensitivity and selectivity of the determination. While not the exact compound, a related structure containing an N-m-tolyl group has been successfully used for the extraction-spectrophotometric determination of molybdenum. rsc.org

Moreover, tetrazole derivatives can be immobilized on solid supports or used to modify electrodes for the development of electrochemical sensors for heavy metal ion detection. mdpi.com The tetrazole moiety acts as a recognition site, selectively binding to specific metal ions. The binding event can then be transduced into a measurable electrical signal (e.g., a change in current or potential), allowing for the sensitive and selective quantification of the target metal ion. mdpi.com

Table 3: Potential Analytical Applications Based on Analogous Compounds

| Analytical Technique | Target Analyte(s) | Role of Tetrazole-Thiol Derivative | Principle |

| Spectrophotometry | Platinum (Pt), Bismuth (Bi) | Complexing Agent | Formation of a colored metal-ligand complex for absorbance measurement. fishersci.com |

| Extraction-Spectrophotometry | Molybdenum (Mo) | Extractant and Chromogenic Reagent | Selective extraction and concentration of the metal complex into an organic phase. rsc.org |

| Solid Phase Extraction | Cadmium (Cd), Lead (Pb) | Chelating Ligand | Adsorption of metal-chelate complexes on a solid sorbent for preconcentration. scilit.com |

| Electrochemical Sensing | Lead (Pb), Cadmium (Cd), Copper (Cu), Mercury (Hg) | Ionophore/Receptor on Electrode Surface | Selective complexation at the electrode surface leading to a detectable electrochemical signal. mdpi.com |

Applications are inferred from studies on 1-phenyl-1H-tetrazole-5-thiol and other structurally related compounds.

Energetic Materials Research (focus on chemical stability and energetic properties)

The tetrazole ring is a fundamental structural unit in the field of energetic materials research. Its high nitrogen content (four nitrogen atoms in a five-membered ring) and significant positive heat of formation contribute to a large release of energy upon decomposition, with the primary gaseous product being environmentally benign dinitrogen (N₂). mdpi.commdpi.com These characteristics make tetrazole derivatives attractive candidates for high-energy-density materials (HEDMs), such as explosives, propellants, and gas generants. nih.govmdpi.com

The energetic properties and stability of a tetrazole derivative are highly dependent on the substituents attached to the ring. mdpi.com The presence of explosophoric groups like nitro (-NO₂) or azido (-N₃) can drastically increase the energetic output but often at the cost of reduced thermal stability and increased sensitivity to external stimuli like impact and friction. sciencemadness.org

In the case of this compound, the substituents are a tolyl group and a thiol group. Neither of these is considered a primary explosophoric group. The tolyl group, being an aromatic hydrocarbon, increases the carbon content and molecular weight, which generally leads to a lower nitrogen content by percentage and a less favorable oxygen balance compared to tetrazoles bearing oxygen-rich groups. This would typically result in lower detonation performance (e.g., velocity and pressure) compared to highly energetic nitrated tetrazoles. rsc.org

However, the presence of the tolyl and thiol groups significantly enhances the chemical and thermal stability of the molecule. mdpi.com The decomposition of tetrazoles can proceed through different pathways, including the elimination of molecular nitrogen or the formation of azides. scispace.com Aromatic substituents tend to increase the activation energy required for ring cleavage, thus improving thermal stability. The decomposition temperature of such compounds is generally higher than that of unsubstituted or nitro-substituted tetrazoles. d-nb.inforesearchgate.net Therefore, while this compound itself is not a powerful explosive, its chemical stability makes it a potential backbone or precursor for synthesizing more complex and stable energetic materials where the tetrazole ring's high heat of formation is a desired characteristic.

Table 4: General Influence of Substituents on Tetrazole Properties in Energetic Materials

| Substituent Type | Impact on Energetic Performance | Impact on Stability/Sensitivity | Example Groups |

| Explosophoric Groups | Increases (higher heat of formation, better oxygen balance) | Decreases (lower decomposition temperature, higher sensitivity) | -NO₂, -N₃, -NHNO₂ |

| Aryl/Alkyl Groups | Decreases (lower nitrogen content, poorer oxygen balance) | Increases (higher thermal stability, lower sensitivity) | Phenyl, Tolyl, Methyl |

| Hydroxyl/Amino Groups | Moderate (can form energetic salts) | Variable (can increase H-bonding and stability) | -OH, -NH₂ |

| Thiol Group | Decreases (poor oxygen balance) | Generally increases stability compared to explosophores | -SH |

This table provides a generalized overview of substituent effects in the context of energetic materials research. mdpi.commdpi.comsciencemadness.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-m-Tolyl-1H-tetrazole-5-thiol and its derivatives?

- Methodological Answer : The compound can be synthesized via alkylation reactions of the parent tetrazole-5-thiol scaffold. For example, derivatives are often prepared by reacting 1-phenyl-1H-tetrazole-5-thiol with alkylating agents like chloroacetone or phenacyl bromide under heterogeneous catalytic conditions (e.g., PEG-400 medium with Bleaching Earth Clay at pH 12.5, 70–80°C). Reaction progress is monitored via TLC, followed by purification via recrystallization in aqueous acetic acid . Alternative routes involve condensation of aryl isothiocyanates with sodium azide in aqueous solvents to form the tetrazole core .

Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structure of this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : The thiol (-SH) group exhibits a characteristic absorption band near 2550–2600 cm⁻¹, while the tetrazole ring shows C=N stretching at ~1450–1600 cm⁻¹. Aromatic C-H bending (m-tolyl group) appears at ~700–800 cm⁻¹ .

- ¹H NMR : The m-tolyl protons resonate as a multiplet at δ 7.2–7.5 ppm. The tetrazole ring’s NH proton (if unsubstituted) appears as a broad singlet at δ ~10–12 ppm. Alkyl substituents (e.g., from phenacyl bromide) show distinct signals for methyl/methylene groups at δ 2.0–4.5 ppm .

Q. What analytical methods are used to assess the purity of this compound in pharmaceutical intermediates?

- Methodological Answer : Reverse-phase HPLC with internal standardization (e.g., m-cresol) is employed. A sample solution is compared to a reference standard using a C18 column and UV detection (λ = 254 nm). Quantification follows the formula:

where = standard mass, = sample peak area ratio, and = standard peak area ratio .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound with trichloroethylene?

- Methodological Answer : The thiol group undergoes nucleophilic addition to trichloroethylene, forming S-dichlorovinyl derivatives. Competing N-dichlorovinyl products may arise due to tautomerization of the tetrazole ring. Thermal instability of N-dichlorovinyl derivatives (decomposition above 80°C) necessitates low-temperature reaction control. Product distribution is analyzed via ¹H NMR and differential scanning calorimetry (DSC) to assess stability .

Q. How do heterogeneous catalysts (e.g., nano-TiCl₄·SiO₂) improve the synthesis of 5-substituted tetrazoles?

- Methodological Answer : Nano-TiCl₄·SiO₂ provides a high surface area and Lewis acid sites, accelerating nitrile-azide cycloaddition (the Huisgen reaction). Compared to homogeneous catalysts (e.g., ZnBr₂), it reduces reaction time (from 24 h to 2–4 h) and enhances yield (85–95% vs. 70–80%). Post-reaction, the catalyst is recovered via centrifugation and reused for 3–5 cycles without significant activity loss .

Q. What challenges arise in crystallographic analysis of this compound derivatives?

- Methodological Answer : The compound’s low symmetry and potential for twinning complicate single-crystal X-ray diffraction. SHELXL refinement requires high-resolution data (≤ 0.8 Å) and careful handling of disorder in the m-tolyl group. Hydrogen bonding between the tetrazole NH and thiol S atoms often creates layered packing motifs, analyzed via Mercury software .

Q. How can biological activity of this compound derivatives be systematically evaluated?

- Methodological Answer : Derivatives are screened against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion assays. Minimum inhibitory concentration (MIC) is determined via broth microdilution (concentration range: 0.5–128 µg/mL). Structure-activity relationships (SAR) are established by comparing substituent effects (e.g., electron-withdrawing groups enhance antibacterial potency) .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for tetrazole-azide cycloadditions: How to address them?

- Methodological Answer : Yield variations (e.g., 70% vs. 95%) may stem from solvent polarity (DMF vs. PEG-400) or catalyst loading (5 mol% vs. 10 mol%). Systematic optimization via Design of Experiments (DoE) is recommended, varying parameters like temperature (60–100°C), reaction time (2–12 h), and azide equivalents (1.0–1.5) .

Q. Conflicting thermal stability data for dichlorovinyl derivatives: What factors contribute?

- Methodological Answer : N-dichlorovinyl derivatives decompose faster than S-analogues due to weaker C-N vs. C-S bonds. DSC and thermogravimetric analysis (TGA) under nitrogen reveal decomposition onset at 80°C (N-derivatives) vs. 120°C (S-derivatives). Storage under inert atmospheres (-20°C) is advised for unstable compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.